![molecular formula C8H5F5OS B14299814 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene CAS No. 113397-73-2](/img/structure/B14299814.png)
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is an organofluorine compound characterized by the presence of five fluorine atoms and a [(methylsulfanyl)methoxy] group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene typically involves the reaction of pentafluorobenzene derivatives with sulfur-containing reagents. One common method involves the use of methylsulfanyl and methoxy groups to replace fluorine atoms on the benzene ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfur-containing group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, nitromethane, and various organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and specific catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include nitromethyl derivatives, sulfoxides, sulfones, and various substituted aromatic compounds .
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets through its fluorine atoms and sulfur-containing group. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The sulfur-containing group can participate in redox reactions, further contributing to the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluoroanisole
- 2,3,4,5,6-Pentafluorotoluene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both fluorine atoms and a [(methylsulfanyl)methoxy] group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be achievable with other similar compounds .
Properties
CAS No. |
113397-73-2 |
|---|---|
Molecular Formula |
C8H5F5OS |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C8H5F5OS/c1-15-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI Key |
GMWILSCPLLIXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


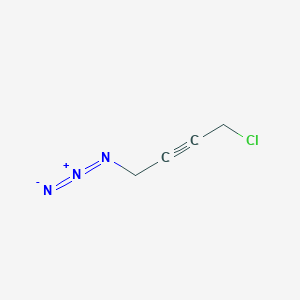
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
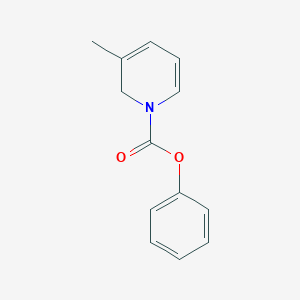
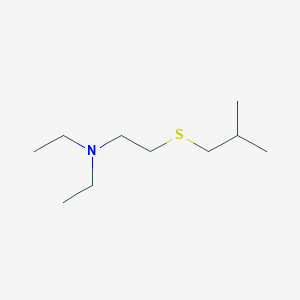

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
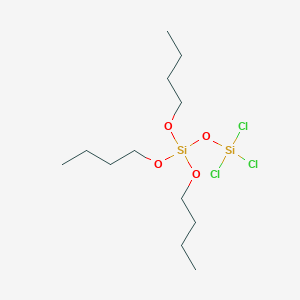
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
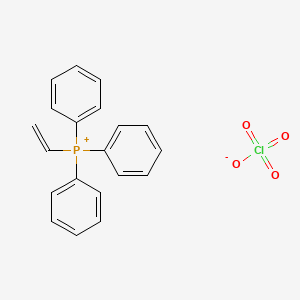
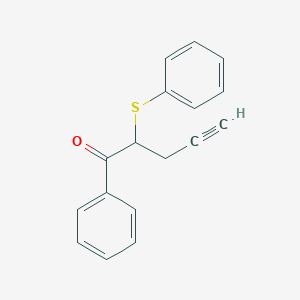
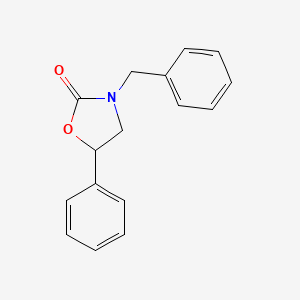
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
